![molecular formula C9H8F2OS B2714757 1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-one CAS No. 145326-60-9](/img/structure/B2714757.png)

1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

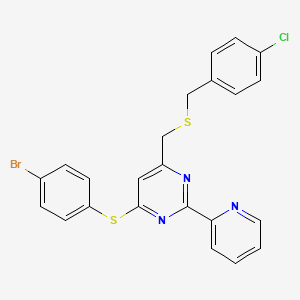

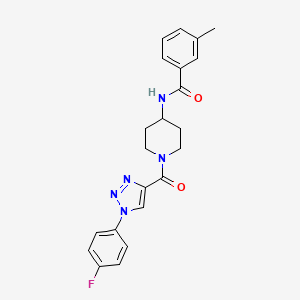

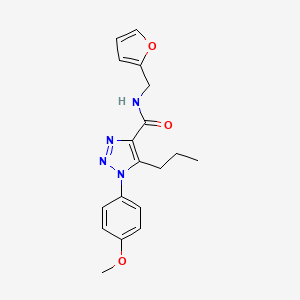

“1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-one” is a chemical compound with the CAS Number: 145326-60-9 . It has a molecular weight of 202.22 and its IUPAC name is 1-{4-[(difluoromethyl)sulfanyl]phenyl}ethanone .

Synthesis Analysis

The synthesis of difluoromethyl compounds has been a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis

The molecular formula of this compound is C9H8F2OS . The InChI code for this compound is 1S/C9H8F2OS/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-5,9H,1H3 .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 250.2±40.0 °C at 760 mmHg . The flash point is 105.1±27.3 °C . It is a liquid at room temperature .Applications De Recherche Scientifique

Fluorination Reactions and Synthesis

The compound is pivotal in fluorination reactions, where it serves as a precursor or reagent. For example, the study by Umemoto et al. (2010) discusses the synthesis and utility of phenylsulfur trifluorides, highlighting their high stability and superior utility as deoxofluorinating agents compared to current reagents. This research underscores the importance of such compounds in enhancing fluorination reactivity and yield for various functional groups, including non-enolizable carbonyls and carboxylic groups (Umemoto, Singh, Xu, & Saito, 2010).

Polymer and Material Science

In material science, the compound is used in the development of advanced materials. Wang et al. (2020) utilized a derivative for the synthesis of tetrafluoro-λ6-sulfanyl, which was then applied to create perfluoroalkylphenyltrichlorosilane by hydrosilylation. This process resulted in self-assembled monolayers that significantly reduced surface energy and friction properties, indicating the compound's potential in creating environmentally friendly materials with enhanced durability and stability (Wang, Chen, Xu, & Li, 2020).

Organic Synthesis

In organic synthesis, this compound and its derivatives serve as key reagents for introducing fluorine atoms into molecules, significantly impacting their chemical and physical properties. Betterley et al. (2018) described the use of difluoro(phenylsulfanyl)methane in electrophilic aromatic formylation, leading to high yields of aromatic aldehydes. This highlights the compound's utility in facilitating novel synthetic routes for producing structurally diverse molecules (Betterley, Kongsriprapan, Chaturonrutsamee, Deelertpaiboon, Surawatanawong, Pohmakotr, Soorukram, Reutrakul, & Kuhakarn, 2018).

Safety and Hazards

The safety information for this compound includes several hazard statements such as H227, H302, H312, H315, H319, H332, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Propriétés

IUPAC Name |

1-[4-(difluoromethylsulfanyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2OS/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-5,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZYCTROGSSATA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)SC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-Dimethylphenyl)sulfonyl-2-imino-1-prop-2-enyl-5-dipyrido[1,2-e:4',3'-f]pyrimidinone](/img/structure/B2714674.png)

![2-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2714680.png)

![2-Chloro-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2714682.png)

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2714689.png)

![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2714693.png)